molecular formula C7H11N3O2S B2718025 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 362003-35-8

2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B2718025
CAS RN: 362003-35-8
M. Wt: 201.24
InChI Key: YJSFWJHQCLRXIR-UHFFFAOYSA-N
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Description

2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide (AHMTC) is a synthetic, small molecule compound with a wide range of applications in scientific research. AHMTC has been studied for its potential use in drug development, as well as its biochemical and physiological effects on biological systems.

Scientific Research Applications

Ligand in Coordination Chemistry

The compound can act as a ligand in the formation of coordination complexes with metals. The amino and hydroxyethyl groups provide multiple binding sites, making it suitable for creating stable metal-ligand complexes. These complexes can be studied for their catalytic and electronic properties .

Pharmaceutical Research

In pharmaceutical research, this compound can be explored for its potential therapeutic applications. Its unique structure may allow it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .

Biochemical Interactions

The compound can be used to study biochemical interactions at the molecular level. Its functional groups can participate in various biochemical reactions, providing insights into enzyme-substrate interactions, protein binding, and other molecular processes .

properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-4-5(13-7(8)10-4)6(12)9-2-3-11/h11H,2-3H2,1H3,(H2,8,10)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSFWJHQCLRXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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